2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine
Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 3 and 5, and an amine group attached to a methylpropan backbone. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylpiperidine with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amine oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amine oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or substituted amine derivatives.
Scientific Research Applications
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic effects in pain management and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist at histamine H3 receptors and sigma-1 receptors, modulating neurotransmitter release and receptor activity . The compound’s effects on these receptors can influence various physiological processes, including pain perception and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylpiperidin-1-yl)ethan-1-amine
- 2-{[2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(4-acetamidophenyl)acetamide
Uniqueness
2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of a methylpropan backbone. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications compared to other piperidine derivatives.
Properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-9-5-10(2)7-13(6-9)11(3,4)8-12/h9-10H,5-8,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZYNDGDFJIBTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C)(C)CN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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